

The Bromopyridine Moiety: A Strategic Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 6-Bromo-3-pyridinemethanol

Cat. No.: B045229

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs. Among its many derivatives, bromopyridines have emerged as exceptionally versatile and powerful building blocks in drug discovery and development. This guide provides a comprehensive technical overview of the role of bromopyridines, moving beyond a simple catalog of reactions to explore the causal relationships behind their utility. We will dissect the nuanced interplay of electronics and sterics that governs their reactivity, provide detailed protocols for their strategic deployment in synthesis, and analyze case studies of marketed drugs where the bromopyridine moiety was instrumental. Furthermore, this guide will illuminate the deeper physicochemical and pharmacological rationale for their use, including their role as bioisosteres and their ability to engage in potent halogen bonding, ultimately equipping the medicinal chemist with the expert insights required to leverage this critical synthon in the design of next-generation therapeutics.

Introduction: The Strategic Value of Halogenation on a Privileged Scaffold

The pyridine ring is a cornerstone of drug design, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023 alone^{[1][2]}. Its nitrogen atom provides a key hydrogen bond acceptor site, enhances solubility, and serves as a metabolic handle, making the scaffold a frequent choice for optimizing pharmacokinetic and pharmacodynamic properties^[2]. While the pyridine core itself is valuable, its true synthetic and pharmacological potential is unlocked through functionalization.

Halogenation, and specifically bromination, represents a premier strategy for this functionalization. The introduction of a bromine atom onto the pyridine ring does more than simply provide a synthetic handle; it fundamentally alters the molecule's electronic properties and introduces a new vector for specific, high-affinity interactions with biological targets. Bromopyridines serve as pivotal intermediates, enabling the construction of complex molecular architectures through a variety of robust cross-coupling reactions^[3]. This guide will explore the multifaceted role of bromopyridines, from their synthesis and reactivity to their profound impact on drug-target interactions and pharmacokinetic profiles.

Synthesis of Bromopyridine Building Blocks: Establishing the Foundation

The availability of regiochemically pure bromopyridine isomers is the starting point for their application in medicinal chemistry. While simple bromination of pyridine itself can be challenging and lead to mixtures, several modern and regioselective methods are employed to produce the desired building blocks^{[3][4]}.

Classical and Modern Bromination Techniques

Direct bromination of pyridine is often difficult due to the deactivation of the ring by the electron-withdrawing nitrogen atom^[5]. However, activating the pyridine ring via N-oxide formation allows for more controlled and regioselective electrophilic substitution. Subsequent deoxygenation then yields the desired bromopyridine.

A modern approach reported by Baran et al. achieves high C2-regioselectivity by activating pyridine N-oxides with p-toluenesulfonic anhydride and using tetrabutylammonium bromide as a mild bromide source, avoiding harsh reagents like Br₂ or POBr₃^[6].

Halogen-Metal Exchange for Stepwise Functionalization

For polyhalogenated pyridines, a powerful strategy for regioselective functionalization is the halogen-metal exchange. This technique leverages the differential reactivity of bromine atoms based on their electronic environment. For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine directs a highly regioselective bromine-magnesium exchange to the 3-position using i-PrMgCl·LiCl^{[7][8]}. This generates a functionalized Grignard reagent ready for reaction with various electrophiles, leaving the second bromine atom available for subsequent cross-coupling reactions^{[7][8]}. This stepwise approach provides unparalleled control in building complex, multi-substituted pyridine scaffolds.

Experimental Protocol: Regioselective Bromine-Magnesium Exchange

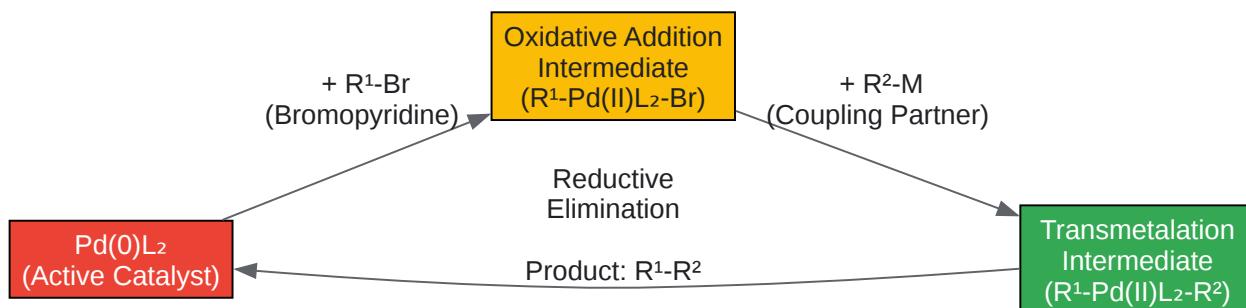
The following protocol is adapted from methodologies described for the regioselective functionalization of di-brominated pyridines^[8].

Materials:

- 3,5-Dibromo-2-tosyloxy pyridine (1.0 equiv)
- iso-Propylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.1 equiv, 1.3 M in THF)
- Anhydrous Tetrahydrofuran (THF)
- Electrophile (e.g., benzaldehyde, 1.2 equiv)
- Saturated aqueous NH₄Cl solution
- Ethyl acetate
- Anhydrous Na₂SO₄

Procedure:

- To an oven-dried, argon-flushed flask, add 3,5-dibromo-2-tosyloxy pyridine and dissolve in anhydrous THF.
- Cool the solution to -30 °C in a dry ice/acetonitrile bath.
- Slowly add i-PrMgCl·LiCl solution dropwise, maintaining the internal temperature below -25 °C.
- Stir the reaction mixture at -30 °C for 2 hours. TLC or LC-MS can be used to monitor the completion of the exchange.
- Add the desired electrophile (e.g., benzaldehyde) dropwise to the newly formed Grignard reagent at -30 °C.


- Allow the reaction to slowly warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the 3-functionalized-5-bromo-2-tosyloxyypyridine.

Reactivity in Cross-Coupling Reactions: The Synthetic Workhorse

The primary synthetic utility of bromopyridines lies in their exceptional performance in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond is sufficiently labile to undergo oxidative addition to a Pd(0) catalyst under relatively mild conditions, making it a more reliable reaction partner than the stronger C-Cl bond[9].

The General Mechanism: A Three-Step Catalytic Cycle

The Suzuki, Sonogashira, and Buchwald-Hartwig reactions, among others, all operate via a similar catalytic cycle, which is fundamental to understanding the application of bromopyridines[5][9].

[Click to download full resolution via product page](#)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

- Oxidative Addition:** The active Pd(0) catalyst inserts into the C-Br bond of the bromopyridine, forming a Pd(II) intermediate. This is typically the rate-determining step.
- Transmetalation:** The organic group (R²) from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center, displacing the bromide.
- Reductive Elimination:** The two organic groups (R¹ and R²) are ejected from the palladium center as the final coupled product, regenerating the active Pd(0) catalyst.

Regioselectivity and Reactivity Trends

The position of the bromine atom on the pyridine ring profoundly influences its reactivity. This is a critical consideration for the medicinal chemist when designing a synthetic route.

- Electronic Activation:** Positions ortho to the ring nitrogen (C2 and C6) are more electron-deficient and thus more activated towards oxidative addition[9].

- Bond Strength: The C-Br bond is weaker and more reactive than the C-Cl bond[9].

This leads to predictable reactivity patterns in dihalogenated pyridines:

- In 2,3-dibromopyridine, coupling occurs selectively at the more electronically activated C2 position[9].
- In 3-bromo-2-chloropyridine, the reaction preferentially occurs at the C3 position. Here, the greater lability of the C-Br bond overcomes the greater electronic activation at the C2 position, which bears the stronger C-Cl bond[9].

This predictable selectivity allows for stepwise, regiocontrolled functionalization of polyhalogenated pyridines, a powerful tool for building molecular diversity.

Comparative Reactivity in Suzuki Coupling

The Suzuki-Miyaura coupling is arguably the most widely used C-C bond-forming reaction in drug discovery. The table below summarizes typical yields, illustrating the high efficiency of these reactions with various bromopyridine substrates.

Bromopyridine Substrate	Boronic Acid Partner	Catalyst System	Base	Yield (%)	Reference
2-Bromo-4-methylpyridine	Phenylboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	~85-95	[10]
2-Bromo-4-methylpyridine	4-Methoxyphenylboronic acid	Pd(dppf)Cl ₂	K ₂ CO ₃	~90-98	[10]
3-Bromopyridine	Potassium phenyltrifluoroborat e	Pd(OAc) ₂ /PPh ₃	Na ₂ CO ₃	>95	[11]
2-Bromo-6-methylpyridine	Arylboronic acid	Pd ₂ (dba) ₃ /P(o-tol) ₃	K ₂ CO ₃	~80-95	[12]

Note: Yields are representative and highly dependent on specific reaction conditions.

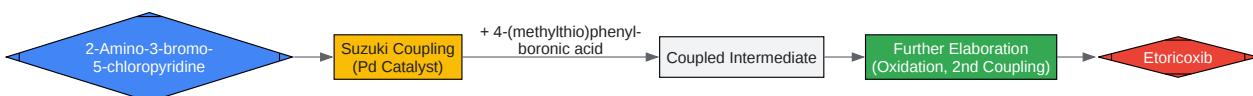
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine

This protocol is a general procedure adapted from literature methods for coupling bromopyridines with arylboronic acids[10][13].

Materials:

- 2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv)
- Arylboronic acid (1.2 mmol, 1.2 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
- Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
- 1,4-Dioxane (4 mL)

- Water (1 mL)


Procedure:

- To a Schlenk flask, add 2-bromo-4-methylpyridine, the arylboronic acid, $\text{Pd}(\text{dppf})\text{Cl}_2$, and K_2CO_3 .
- Evacuate and backfill the flask with argon or nitrogen three times.
- Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
- Heat the reaction mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the residue by flash column chromatography to afford the desired 2-aryl-4-methylpyridine product.

Case Study: Bromopyridine in the Synthesis of Etoricoxib

The practical application of bromopyridine chemistry is powerfully illustrated in the synthesis of Etoricoxib (Arcoxia®), a selective COX-2 inhibitor. Several patented synthetic routes rely on brominated pyridine intermediates to construct the core bipyridine structure[4][14].

One key route involves the bromination of 2-amino-5-chloropyridine to yield 2-amino-3-bromo-5-chloropyridine. This intermediate then undergoes a Suzuki coupling with 4-(methylthio)phenylboronic acid. The resulting coupled product is then further elaborated through oxidation and a second coupling reaction to furnish the final drug molecule[14].

[Click to download full resolution via product page](#)

Caption: Key synthetic step for Etoricoxib utilizing a bromopyridine intermediate.

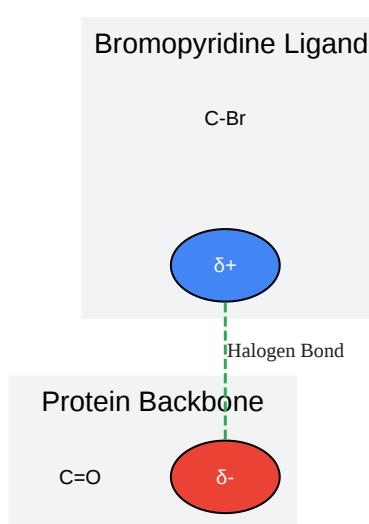
This example highlights the industrial-scale relevance of bromopyridine chemistry. The robustness and regioselectivity of the Suzuki coupling with the bromopyridine synthon enable the efficient and reliable construction of a complex pharmaceutical agent.

The Deeper Rationale: Bromine in Drug Design

Beyond its synthetic utility, the bromine atom itself plays a crucial role in modulating a drug's biological activity and properties. Medicinal chemists strategically employ bromopyridines for two primary reasons: bioisosteric replacement and halogen bonding.

Bromopyridines as Bioisosteres

Bioisosterism, the strategy of replacing one functional group with another that retains similar physicochemical properties, is a cornerstone of lead optimization[15][16]. The replacement of a hydrogen atom or a methyl group with bromine can profoundly and beneficially impact a molecule's profile:


- **Modulating Lipophilicity:** Bromine increases lipophilicity, which can enhance membrane permeability and improve oral absorption.
- **Blocking Metabolism:** Placing a bromine atom at a site susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and metabolic stability[2].
- **Altering Acidity/Basicity:** The electron-withdrawing nature of bromine can modulate the pKa of the pyridine nitrogen, fine-tuning its ionization state at physiological pH and thus influencing receptor binding and solubility[17].

A compelling example is seen in the development of methylphenidate analogs as potential cocaine antagonists. The introduction of a bromine atom at the meta-position of the phenyl ring resulted in a 20-fold increase in binding potency compared to the parent compound, demonstrating a direct and significant pharmacological benefit of bromination[18].

Halogen Bonding: A Key Non-Covalent Interaction

Perhaps the most significant modern justification for using bromine in drug design is its ability to act as a halogen bond donor. A carbon-bound bromine atom has a region of positive electrostatic potential, known as a σ -hole, located on the outer side of the atom, opposite the C-Br bond[19]. This electropositive region can form a highly directional, non-covalent interaction with a Lewis basic atom (like a backbone carbonyl oxygen or a carboxylate) in a protein's active site[19][20].

The strength of this σ -hole increases with the polarizability of the halogen, following the trend I > Br > Cl[20]. This makes bromine a "sweet spot" for halogen bonding, offering a more potent interaction than chlorine without the potential liabilities (e.g., larger size, higher reactivity) of iodine. This interaction can be a critical contributor to binding affinity and selectivity. Analysis of protein-ligand crystal structures shows that halogen bonds from bromine and iodine are frequently observed with protein backbone carbonyls, effectively anchoring the ligand in the binding pocket[12][21].

[Click to download full resolution via product page](#)

Caption: Diagram of a halogen bond between a C-Br group and a carbonyl oxygen.

Conclusion and Future Outlook

Bromopyridines are far more than simple synthetic intermediates. They are strategic tools that offer the medicinal chemist precise control over synthetic strategy, molecular properties, and drug-target interactions. Their predictable and robust reactivity in cross-coupling reactions enables the efficient construction of complex molecular libraries. Simultaneously, the bromine atom itself serves as a powerful modulator of pharmacokinetics and a potent director of high-affinity binding through halogen bonding. As our understanding of non-covalent interactions deepens and the demand for highly selective and metabolically robust drugs grows, the strategic deployment of the bromopyridine moiety will undoubtedly continue to be a cornerstone of successful drug discovery campaigns.

References

- Knochel, P. et al. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. *Chemical Communications*. [URL: <https://pubs.rsc.org/en/content/articlelanding/2006/cc/b515168f>]
- Knochel, P. et al. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. *Chemical Communications*. [URL: <https://pubs.rsc.org/en/content/articlehtml/2006/cc/b515168f>]
- BenchChem. A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions. BenchChem. [URL: <https://www.benchchem.com/product/b140508/application-notes/a-comparative-guide-to-the-reactivity-of-3-bromo-2-chloropyridine-and-2-3-dibromopyridine-in-cross-coupling-reactions>]
- TCI Chemicals. Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals. [URL: <https://www.tcichemicals.com>]
- PharmaCompass. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia. Drug Synthesis Database. [URL: <https://www.pharmacompas.com/manufacturing-process-apis/etoricoxib-mk-663-mk-0663-l-791456-nucoxia-arcoxia>]
- Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. [URL: <https://www.nobelprize.org>]
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. inno-pharmchem.com. [URL: <https://www.inno-pharmchem.com/blog/exploring-applications-4-bromopyridine-hydrochloride-in-medicinal-chemistry-research/>]
- Yang, Z. et al. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. *JACS Au*. [URL: <https://pubs.acs.org/doi/10.1021/jacsau.2c00155>]
- European Patent Office. A process for the preparation of etoricoxib - Patent 2479166. EPO. [URL: <https://data.epo.org/publication-server/document?i=EP12737039NWB1.20140820&pn=EP2479166&ki=B1&cc=EP>]
- BenchChem. A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem. [URL: <https://www.benchchem.com/product/B133514/application-notes/a-comparative-guide-to-the-suzuki-coupling-of-2-bromo-4-methylpyridine-with-various-boronic-acids>]
- Google Patents. US9024030B2 - Process for the synthesis of etoricoxib. Google Patents. [URL: <https://patents.google.com/patent/US9024030B2>]
- Cid, J. M. et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. *ResearchGate*. [URL: https://www.researchgate.net/publication/7570498_Regioselectivity_in_alkenylaryl-heteroaryl_Suzuki_cross-coupling_reactions_of_24-dibromopyridine_A_synthetic_and_mechanistic_study]
- Dolenc, M. S. et al. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. *MDPI*. [URL: <https://www.mdpi.com/1420-3049/16/10/8711>]
- Google Patents. WO2013104546A1 - Process for the synthesis of etoricoxib. Google Patents. [URL: <https://patents.google.com/patent/WO2013104546A1>]
- Dwivedi, A. R. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. *RSC Medicinal Chemistry*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200924/>]
- BenchChem. A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem. [URL: <https://www.benchchem.com/product/B133514/application-notes/a-comparative-study-of-bases-in-suzuki-reactions-of-2-bromo-4-methylpyridine>]
- Lee, S. H. et al. Recent Progress on the Synthesis of Bipyridine Derivatives. *MDPI*. [URL: <https://www.mdpi.com/1420-3049/29/5/1076>]
- Sharma, P. et al. The role of bioisosterism in modern drug design: Current applications and challenges. *Current Trends in Pharmacy and Pharmaceutical Chemistry*. [URL: <https://www.auctoresonline.org/uploads/articles/1709638421CTPPC-24-158>]

Galley_Proof.pdf]

- Jorgensen, W. L. et al. Interplay of halogen bonding and solvation in protein–ligand binding. *Proceedings of the National Academy of Sciences*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10982559/>]
- Patani, G. A. & LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. *Chemical Reviews*. [URL: <https://pubs.acs.org/doi/pdf/10.1021/cr950066q>]
- Grimme, S. et al. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. *Journal of Chemical Information and Modeling*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484908/>]
- Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. *PubMed Central*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4904230/>]
- Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. *Drug Hunter*. [URL: <https://drughunter.com/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides/>]
- Wermuth, C. G. Application of Bioisosteres in Drug Design. *SlideShare*. [URL: <https://www.slideshare.com>]
- ResearchGate. (PDF) Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. *ResearchGate*. [URL: https://www.researchgate.net/publication/384240974_Design_Synthesis_and_In_Vitro_Analysis_of_New_Vemurafenib_Analogs]
- Grabowski, K. et al. Halogen bonds involved in binding of halogenated ligands by protein kinases. *Acta Biochimica Polonica*. [URL: <https://pubmed.ncbi.nlm.nih.gov/27104680/>]
- Sirimulla, S. et al. Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. *Journal of Chemical Information and Modeling*. [URL: <https://pubmed.ncbi.nlm.nih.gov/24134121/>]
- Ślawiński, J. et al. Introducing bromine to the molecular structure as a strategy for drug design. *Molecular Diversity*. [URL: <https://link.springer.com/article/10.1007/s11030-024-10931-1>]
- Al-Masum, M. et al. Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. *ResearchGate*. [URL: https://www.researchgate.net/figure/Optimizations-of-the-Suzuki-coupling-of-3-bromopyridine-with-potassium_tbl1_265134768]
- Ghosh, S. et al. Comparative kinetic study of the Suzuki reaction involving 4-bromo... *ResearchGate*. [URL: <https://www.researchgate.net>]
- Philippe, C. et al. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. *Nuclear Medicine and Biology*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4369466/>]
- Li, W. & Batey, R. A. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. *ResearchGate*. [URL: https://www.researchgate.net/publication/251785590_ChemInform_Abstract_Effective_Lithiation_of_3-Bromopyridine_Synthesis_of_3-Pyridine_Boronic_Acid_and_Variously_3-Substituted_Pyridines]
- Rahman, M. R. et al. A Brief View on Pyridine Compounds. *Open Access Journals*. [URL: <https://www.openaccessjournals.com/articles/a-brief-view-on-pyridine-compounds-16359.html>]
- Drug Design. Case Studies in SAR Analyses. *drugdesign.org*. [URL: http://www.drugdesign.org/case_studies_in_sar.html]
- Gatley, S. J. et al. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. *Journal of Medicinal Chemistry*. [URL: <https://pubmed.ncbi.nlm.nih.gov/8978832/>]
- Tcyrulnikov, S. & Organ, M. G. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. *ACS Catalysis*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9349887/>]
- Kumar, R. et al. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. *Beilstein Journal of Organic Chemistry*. [URL: <https://www.beilstein-journals.org/bjoc/articles/16/241>]
- Dwivedi, A. R. et al. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. *RSC Medicinal Chemistry*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11200924/>]
- Newman, S. G. Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. *EliScholar - A Digital Platform for Scholarly Publishing at Yale*. [URL: <https://elischolar.library.yale.edu/cgi/viewcontent.cgi?>]
- Rahman, M. R. et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. *Molecules*. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10222046/>]
- Sipes, I. G. et al. Effect of Pyridine on the Hepatic and Pulmonary Metabolism of 2-butanol in Rat and Rabbit. *Toxicology and Applied Pharmacology*. [URL: <https://www.sciencedirect.com/science/article/abs/pii/0041008X82900994>]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. znaturforsch.com [znaturforsch.com]
- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 7. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienes [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 15. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. preprints.org [preprints.org]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Bromopyridine Moiety: A Strategic Linchpin in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b045229#role-of-bromopyridines-in-medicinal-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the

fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com